BenchChemオンラインストアへようこそ!

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Medicinal chemistry Kinase inhibitor synthesis Thieno[2,3-b]pyridine scaffold

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS 859204-25-4) is a bifunctional thiophene building block carrying a Boc-protected amine at the 2-position, a methyl ester at the 3-position, and a bromine atom at the 5-position. With a molecular formula of C₁₁H₁₄BrNO₄S and a molecular weight of 336.20 g/mol , it is supplied at a standard purity of 95%, with batch-specific certificates of analysis including NMR, HPLC, and GC available from major vendors.

Molecular Formula C11H14BrNO4S
Molecular Weight 336.20 g/mol
Cat. No. B8054191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate
Molecular FormulaC11H14BrNO4S
Molecular Weight336.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)OC
InChIInChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(9(14)16-4)5-7(12)18-8/h5H,1-4H3,(H,13,15)
InChIKeyIDXKUXMHTVOXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate – Procurement-Grade Specifications and Core Identity for Medicinal Chemistry Sourcing


Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS 859204-25-4) is a bifunctional thiophene building block carrying a Boc-protected amine at the 2-position, a methyl ester at the 3-position, and a bromine atom at the 5-position. With a molecular formula of C₁₁H₁₄BrNO₄S and a molecular weight of 336.20 g/mol [1], it is supplied at a standard purity of 95%, with batch-specific certificates of analysis including NMR, HPLC, and GC available from major vendors . The compound is a key intermediate for constructing thieno[2,3-b]pyridine and related fused heterocyclic scaffolds via sequential Suzuki–Miyaura cross-coupling at the C5 bromide followed by Boc-deprotection and cyclization .

Why Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate Cannot Be Replaced by Its Closest Analogs in Multi-Step Synthetic Sequences


Within the aminobromothiophene carboxylate family, seemingly minor structural variations produce functionally distinct building blocks that are not interchangeable. The regioisomer methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 946604-99-5) places the BocNH and ester groups in reversed positions, altering the electronic environment and directing cyclization to a different heterocyclic core [1]. The non-brominated analog (CAS 859204-24-3) lacks the C5 halogen handle required for palladium-catalyzed cross-coupling, rendering it useless for fragment-elaboration strategies. The carboxylic acid analog (CAS 923010-34-8) requires additional esterification steps and introduces a proton-sensitive functional group incompatible with many organometallic coupling conditions. The quantitative evidence below details why these substitution attempts fail and why CAS 859204-25-4 remains the preferred building block for specific synthetic routes.

Quantitative Differentiation Evidence: Why Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS 859204-25-4) Outperforms Its Closest Analogs


Regioisomeric Differentiation: 2-Boc-amino-3-carboxylate vs. 3-Boc-amino-2-carboxylate in Cyclization Outcomes

The target compound (CAS 859204-25-4) places the Boc-protected amine ortho to the methyl ester, enabling sequential Boc deprotection and intramolecular cyclization to form the thieno[2,3-b]pyridine core—a privileged scaffold in kinase inhibitor programs. In contrast, the regioisomer methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate (CAS 946604-99-5) has its amine at the 3-position relative to the carboxylate at position 2, which directs cyclization toward a different fused pyrimidinone scaffold, as explicitly demonstrated in patent CN112661770A [1]. The regioisomer synthesis in that patent achieved only 63% isolated yield after column chromatography due to competing Br hydrolysis and alcoholysis by-products under the strongly basic cyclization conditions [1]. The target compound's 2-Boc-amino-3-carboxylate arrangement avoids this problematic base-mediated degradation pathway because the ester is not positioned to participate in the same intramolecular side reactions [2]. This regioisomeric divergence means that projects targeting thieno[2,3-b]pyridine-based inhibitors (e.g., LIMK1, MEK) cannot substitute CAS 946604-99-5 for CAS 859204-25-4 without fundamentally altering the target core structure.

Medicinal chemistry Kinase inhibitor synthesis Thieno[2,3-b]pyridine scaffold

Cross-Coupling Competence: Brominated vs. Non-Brominated Analog in Suzuki–Miyaura Reactivity

The C5 bromine atom on the target compound is the essential functional handle for palladium-catalyzed Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-coupling reactions. The non-brominated analog methyl 2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate (CAS 859204-24-3, MW 257.31) lacks this halogen and cannot participate in any oxidative addition step of the catalytic cycle [1]. In thiophene chemistry, C–H activation at the 5-position requires specialized directing groups and typically proceeds with lower yields (40–65%) compared to the near-quantitative conversion achievable with pre-installed bromine under standard Suzuki conditions . The target compound's bromide enables predictable, high-yielding cross-coupling with commercially available aryl- and heteroarylboronic acids. For example, related 2-Boc-amino-5-bromothiophene-3-carboxylate scaffolds have been employed in Suzuki couplings to generate biheteroaryl libraries with isolated yields in the 40–80% range depending on the boronic acid partner [2]. The non-brominated analog cannot participate in any such coupling, making it a non-starter for fragment-based or diversity-oriented synthesis programs.

Cross-coupling chemistry Fragment elaboration Palladium catalysis

Ester Functionality Comparison: Methyl Ester vs. Carboxylic Acid in Multi-Step Synthetic Compatibility

The target compound's methyl ester provides orthogonal protection relative to the Boc-protected amine and the C5 bromide, enabling selective deprotection and derivatization in any order. The carboxylic acid analog 5-bromo-2-(Boc-amino)thiophene-3-carboxylic acid (CAS 923010-34-8, MW 322.18) contains a free carboxyl group (pKa ~3–4) that is incompatible with many organometallic reagents including Grignards, organolithiums, and boronic acid pinacol ester bases [1]. The free acid also complicates Boc deprotection under acidic conditions by potentially catalyzing uncontrolled side reactions [2]. The methyl ester of the target compound remains stable under standard Suzuki coupling conditions (aqueous base, 80–90 °C) and can be selectively hydrolyzed to the free acid at any chosen stage using LiOH or NaOH in THF/H₂O . The carboxylic acid analog is reported at a batch purity of 98.6% (214 nm) from one vendor , but this higher UV purity does not compensate for the lost synthetic flexibility—the acid must be esterified before most cross-coupling sequences, adding one step and reducing overall yield.

Synthetic methodology Protecting group strategy Orthogonal reactivity

Lipophilicity and Physicochemical Property Profile: Suitability for Downstream Drug-Like Fragment Elaboration

The target compound possesses a consensus LogP (cLogP) of 3.12, a topological polar surface area (TPSA) of 92.87 Ų, and 6 rotatable bonds, as computed by the SwissADME/iLOGP methodology . These values place the compound within the favorable drug-like property space: the TPSA of 92.87 Ų is well below the 140 Ų threshold for acceptable oral bioavailability, and the cLogP of 3.12 suggests a balanced lipophilic–hydrophilic profile suitable for fragment elaboration without excessive hydrophobicity . In comparison, the ethyl ester analog (CAS 1260664-49-0) carries an additional methylene unit, increasing cLogP by approximately 0.5 log units (estimated) and molecular weight to ~350 g/mol, pushing it closer to the limits of fragment-like property space [1]. The methyl ester of the target compound thus provides the optimal balance: sufficient solubility for reaction manipulation (estimated LogS ~−3.5 via ESOL method ) while maintaining the lipophilicity needed for biological membrane permeability in downstream candidates.

Drug-likeness Fragment-based drug discovery Physicochemical profiling

Storage and Handling Stability: Defined Parameters vs. Undefined Analogs

The target compound CAS 859204-25-4 is supplied with defined storage conditions (2–8 °C, protected from light, under inert gas atmosphere) and standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC . Multiple reputable vendors (Bidepharm, BLDpharm, Sigma-Aldrich distribution, MolCore) stock the compound with consistent purity specifications, providing supply chain redundancy [1]. Several of its closest analogs, including the ethyl ester (CAS 1260664-49-0) and non-brominated variant (CAS 859204-24-3), are available from fewer suppliers and often lack comprehensive batch QC documentation [2]. The availability of full analytical data packages (NMR, HPLC, GC) for each batch reduces the procurement risk of receiving material that requires additional in-house purification before use—a hidden cost that can add 1–3 days of labor and 5–15% material loss per batch.

Compound stability Procurement specifications Quality assurance

Precedented Synthetic Utility in Kinase Inhibitor Programs: Demonstrated Scaffold vs. Theoretical Potential

The target compound's scaffold—2-amino-5-bromo-thiophene-3-carboxylate with Boc protection—has direct precedent in the synthesis of thieno[2,3-b]pyridine-based LIM kinase 1 (LIMK1) inhibitors, a target implicated in tumor metastasis . The Boc group enables controlled deprotection to reveal the free amine, which then participates in cyclization with pre-installed carbonyl electrophiles introduced via the C5 Suzuki coupling. In contrast, the regioisomer CAS 946604-99-5 has been demonstrated solely in pyrimidinone synthesis (patent CN112661770A) and has no published precedent in kinase inhibitor programs [1]. The non-brominated analog and carboxylic acid analog similarly lack documented use in kinase-focused medicinal chemistry. While quantitative potency data for final compounds derived from CAS 859204-25-4 are not publicly disclosed, the structural precedent in LIMK1 and MEK inhibitor patent families provides procurement confidence that this building block leads to biologically relevant chemotypes , whereas analogs lack this demonstrated utility.

Kinase inhibitor LIMK1 Medicinal chemistry precedent

High-Value Application Scenarios for Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate Based on Differentiated Evidence


Thieno[2,3-b]pyridine Kinase Inhibitor Lead Generation (LIMK1, MEK Programs)

Medicinal chemistry teams pursuing thieno[2,3-b]pyridine-based kinase inhibitors should source CAS 859204-25-4 as the exclusive building block for this scaffold. The 2-Boc-amino-3-carboxylate regioisomer directs cyclization to the correct fused heterocycle, whereas the 3-Boc-amino regioisomer (CAS 946604-99-5) produces a pyrimidinone scaffold incompatible with kinase inhibitor pharmacophore models [1]. Standard workflow: Suzuki coupling at C5 to install aryl/heteroaryl diversity, Boc deprotection with TFA/HCl, and base-mediated cyclization to form the thienopyridine core. The methyl ester can be retained or hydrolyzed to the free acid for subsequent amide coupling .

Fragment-Based Drug Discovery (FBDD) Library Synthesis via Iterative Suzuki Coupling

In FBDD campaigns, the target compound serves as an ideal core fragment for generating diverse biheteroaryl libraries. The C5 bromide enables systematic Suzuki–Miyaura coupling with commercially available boronic acid libraries, while the Boc-protected amine and methyl ester provide two additional orthogonal diversification points [1]. The computed cLogP of 3.12 and TPSA of 92.87 Ų place each elaborated fragment within drug-like property space, avoiding the need for extensive property optimization . The non-brominated analog (CAS 859204-24-3) cannot participate in this strategy, and the carboxylic acid analog requires additional esterification before coupling, reducing library synthesis throughput [2].

Agrochemical Active Ingredient Design Utilizing Thiophene-Carboxylate Scaffolds

The compound's bromothiophene core is documented as an intermediate in agrochemical research for designing novel active ingredients [1]. The methyl ester provides the lipophilicity needed for foliar uptake (cLogP 3.12), while the Boc-protected amine remains stable under the acidic and photolytic conditions commonly encountered in agrochemical formulation studies . The defined storage conditions (2–8 °C, dark, inert gas) and multi-vendor availability ensure reliable resupply for agrochemical development programs that may span multiple growing seasons [2].

Multi-Step Convergent Synthesis of Heterocyclic Drug Candidates Requiring Orthogonal Protection

Complex drug candidate syntheses that require sequential, chemoselective transformations benefit uniquely from the orthogonal protection triad (Boc-amine, methyl ester, C5 bromide) of CAS 859204-25-4 [1]. The Boc group is selectively removed under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without affecting the methyl ester or C5 bromide. The methyl ester is selectively hydrolyzed under basic conditions (LiOH/THF/H₂O) without removing the Boc group. The C5 bromide participates exclusively in palladium-catalyzed cross-coupling without interfering with either protecting group . This three-way orthogonality is absent in the carboxylic acid analog (proton source incompatible with organometallics) and in the non-brominated analog (missing the cross-coupling handle entirely) [2].

Quote Request

Request a Quote for Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.